

PG106 Plasmid Vector: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The **PG106** plasmid is a versatile and highly valuable tool for researchers in molecular biology, particularly those working with Porphyromonas, Bacteroides, and related bacteria. This document provides a comprehensive technical overview of the **PG106** vector, its variants, and associated experimental protocols, designed for scientists and professionals in drug development.

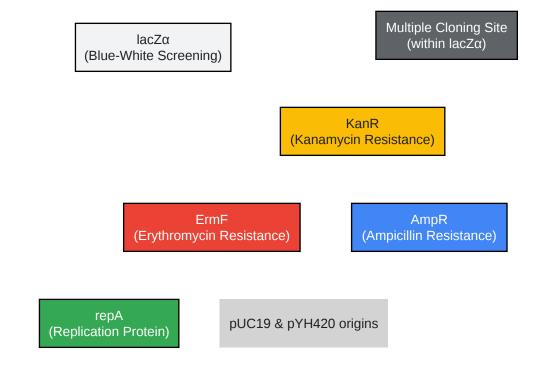
Core Vector Characteristics

The **PG106** vector is an Escherichia coli / Bacteroides shuttle vector, engineered for stable maintenance and gene expression in both bacterial hosts. Its construction is based on the pUC19 and pYH420 vector backbones.[1] This dual-origin design allows for the convenient cloning of genes of interest in E. coli before subsequent transfer to and study in anaerobic bacteria like Porphyromonas gingivalis and Bacteroides thetaiotaomicron.[2]

A key feature of the **PG106** series is the inclusion of a multiple cloning site (MCS) within the lacZ gene, which facilitates blue-white screening for successful insertion of foreign DNA when working in appropriate E. coli strains.[2] The stability of the vector in P. gingivalis is attributed to the inclusion of the full Mob–Rep (MR) fragment, which was found to be essential for optimal plasmid retention.[2]

Quantitative Data Summary

The following tables summarize the key quantitative features of the **PG106** plasmid and its common variants.

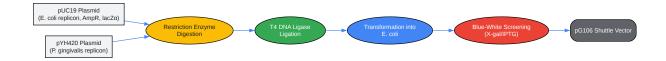

Vector Name	Descriptio n	Backbone	Size (bp)	Selectable Markers	Copy Number	Addgene ID
pG106 - KA	Bacteroide s - E. coli shuttle vector	pUC19 and pYH420	12948	Ampicillin, Kanamycin , Erythromyc in, Clindamyci n	Low Copy	178041
pG106K	Bacteroide s - E. coli shuttle vector	pUC19 and pYH420	Not specified	Kanamycin	Low Copy	191377

Data sourced from Addgene.[1]

Plasmid Map and Key Genetic Elements

The **PG106** vector contains several critical genetic elements that enable its function as a shuttle vector. These include origins of replication for both E. coli and Bacteroides, selectable markers for antibiotic resistance, and a multiple cloning site for the insertion of foreign DNA.

Click to download full resolution via product page


Caption: A conceptual diagram of the PG106 plasmid vector, highlighting key genetic elements.

Experimental Protocols

The following sections detail the methodologies for key experiments involving the **PG106** plasmid vector, as described in the foundational research by Jones et al. (2020).[2]

Vector Construction Workflow

The construction of the **pG106** shuttle vector involved the ligation of components from the pUC19 and pYH420 plasmids. This process is outlined in the diagram below.

Click to download full resolution via product page

Caption: Workflow for the construction of the **PG106** shuttle vector.

Bacterial Transformation Protocol (Heat Shock)

Materials:

- Competent E. coli cells (e.g., DH5α)
- PG106 plasmid DNA (1-10 ng)
- SOC or LB medium
- Agar plates with appropriate antibiotics
- · Microcentrifuge tubes
- Water bath at 42°C
- Ice

Procedure:

- Thaw competent cells on ice.
- Add 1-5 μl of **PG106** plasmid DNA to 50 μl of competent cells.
- Incubate the cell/DNA mixture on ice for 30 minutes.
- Heat shock the mixture by placing the tube in a 42°C water bath for 45-60 seconds.
- Immediately transfer the tube back to ice for 2 minutes.
- Add 950 μl of SOC or LB medium to the tube.
- Incubate at 37°C for 1 hour with shaking.
- Plate 100-200 μl of the cell suspension onto agar plates containing the appropriate antibiotic.
- Incubate the plates overnight at 37°C.

Conjugation Protocol for Transfer to P. gingivalis

Materials:

- E. coli donor strain carrying the **PG106** plasmid and a helper plasmid (e.g., RK231)
- P. gingivalis recipient strain
- Appropriate liquid media for both strains
- Nitrocellulose filters
- Agar plates with appropriate antibiotics for selection

Procedure:

- Grow early log-phase cultures of the E. coli donor and P. gingivalis recipient strains.
- Concentrate the cultures by centrifugation.
- Resuspend the cell pellets and mix the donor and recipient cells at a ratio of 20:1.
- Spot the cell mixture onto a nitrocellulose filter placed on a non-selective agar plate.
- Incubate the filter mating plate under conditions suitable for both donor and recipient growth.
- After incubation, resuspend the cells from the filter in liquid medium.
- Plate serial dilutions of the cell suspension onto selective agar plates that permit the growth
 of P. gingivalis transconjugants while inhibiting the growth of the E. coli donor.
- Incubate the plates under anaerobic conditions until colonies appear.

Plasmid Stability Assay

This assay is designed to determine the stability of the **PG106** plasmid in the host organism over several generations without selective pressure.

Click to download full resolution via product page

Caption: Experimental workflow for assessing the stability of the **PG106** plasmid.

Applications in Research

The **PG106** shuttle vector and its derivatives are invaluable for a range of molecular biology applications in anaerobic bacteria, including:

- Gene Complementation Studies: The vector can be used to introduce a wild-type copy of a gene into a mutant strain to confirm that the observed phenotype is due to the mutation.[2]
- Gene Expression Analysis: By cloning a promoter of interest upstream of a reporter gene
 (e.g., fluorescent proteins) in PG106, researchers can study gene expression patterns under
 different conditions.[2]
- Protein Overexpression and Purification: The vector can be used to express and purify proteins of interest from Bacteroides or Porphyromonas.

Conclusion

The **PG106** plasmid vector represents a significant tool for the genetic manipulation of Porphyromonas, Bacteroides, and related species. Its shuttle capabilities, stability, and the availability of multiple selectable markers make it a versatile platform for a wide array of research applications, from fundamental studies of gene function to the development of novel

therapeutic strategies. This guide provides a foundational understanding of the vector's properties and the experimental protocols necessary for its effective use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. addgene.org [addgene.org]
- 2. Sequence and characterization of shuttle vectors for molecular cloning in Porphyromonas, Bacteroides and related bacteria PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PG106 Plasmid Vector: An In-depth Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612409#what-is-the-pg106-plasmid-vector]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com